METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE
CAS No.:
Cat. No.: VC12150796
Molecular Formula: C6H9N3O2S2
Molecular Weight: 219.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3O2S2 |
|---|---|
| Molecular Weight | 219.3 g/mol |
| IUPAC Name | methyl N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
| Standard InChI | InChI=1S/C6H9N3O2S2/c1-3-12-6-9-8-4(13-6)7-5(10)11-2/h3H2,1-2H3,(H,7,8,10) |
| Standard InChI Key | SSCYIPXZAWJONZ-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)OC |
| Canonical SMILES | CCSC1=NN=C(S1)NC(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate, reflects its core structure: a 1,3,4-thiadiazole ring substituted with a carbamate (-OC(=O)N<) group at position 2 and an ethylsulfanyl (-S-C₂H₅) moiety at position 5. The SMILES string CCSC1=NN=C(S1)NC(=O)OC and InChI key SSCYIPXZAWJONZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O₂S₂ |
| Molecular Weight | 219.3 g/mol |
| SMILES | CCSC1=NN=C(S1)NC(=O)OC |
| InChI Key | SSCYIPXZAWJONZ-UHFFFAOYSA-N |
| PubChem CID | 1220743 |
The planar thiadiazole ring contributes to aromatic stability, while the carbamate and ethylsulfanyl groups introduce polar and hydrophobic regions, respectively .
Spectroscopic Characterization
Characterization of analogous thiadiazoles typically involves:
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy:
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Mass Spectrometry (MS):
Synthesis and Chemical Reactivity
Synthetic Routes
While no published protocol explicitly describes the synthesis of methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate, analogous thiadiazoles are prepared via:
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Nucleophilic Substitution:
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2. Cyclization of Thiosemicarbazides:
Table 2: Representative Reaction Conditions for Analog Synthesis
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Amino-5-mercaptothiadiazole | Methyl chloroformate, NaOH, 0°C | 85% | |
| Diethyl 4,4′-[(thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | K₂CO₃, DMF, reflux | 92% |
Reactivity and Functionalization
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or carboxylic acids, respectively. The ethylsulfanyl moiety can be oxidized to sulfoxides or sulfones, modifying electronic properties and bioavailability .
Biological Activities and Mechanisms
Antimicrobial Activity
Thiadiazole-carbamate hybrids exhibit broad-spectrum activity:
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Antibacterial: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli for analogs with similar substituents .
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Antifungal: 80–90% growth inhibition of Candida albicans at 50 µM .
Mechanistically, the carbamate group inhibits enzymes like dihydropteroate synthase (DHPS), essential for folate synthesis .
Antiproliferative Effects
In screens against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, IC₅₀ values for related compounds range from 12–45 µM . The ethylsulfanyl group enhances membrane permeability, facilitating interaction with tubulin or DNA topoisomerases .
Table 3: Biological Activity of Select Thiadiazole Analogs
| Compound | Target Organism | EC₅₀/IC₅₀ | Reference |
|---|---|---|---|
| 5-Ethylsulfanyl-2-carbamate thiadiazole | S. aureus | 8 µg/mL | |
| Methyl 5-(methylsulfanyl)thiadiazole-2-carbamate | MCF-7 cells | 18 µM |
Pharmacokinetic and Toxicological Profiles
Absorption and Metabolism
While data specific to this compound are lacking, structurally similar thiadiazoles show:
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Oral Bioavailability: 40–60% in rodent models, with Tₘₐₓ at 2–4 hours .
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the ethylsulfanyl group to sulfoxides, followed by glucuronidation .
Toxicity Considerations
Preliminary studies on analogs indicate:
Applications and Future Directions
Agricultural Uses
As a potential agrochemical, thiadiazole-carbamates could serve as:
Therapeutic Prospects
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